茶皂苷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

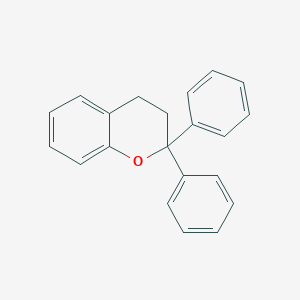

Theasaponin is a triterpenoid saponin . It is found in the seeds of the Camellia sinensis plant . Theasaponin E1 (TSE1) is an oleanane-type saponin from Camellia sinensis seeds .

Synthesis Analysis

Theasaponin biosynthesis involves multiple gene families. In a study on Camellia oleifera, 143 triterpenoid backbone biosynthetic genes, 1169 CYP450s, and 1019 UGTs were identified . The expression profiles of these genes were analyzed in different tissue and seed developmental stages of C. oleifera . The results suggested that MVA is the main pathway for triterpenoid backbone biosynthesis . Moreover, 11 CYP450s, 14 UGTs, and 8 transcription factors were identified as the candidate genes involved in theasaponin biosynthesis in Camellia oleifera seeds .

Molecular Structure Analysis

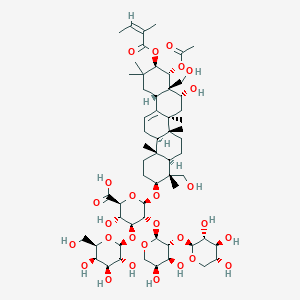

Theasaponin has a molecular formula of C59H92O27 . The structure of theasaponin was characterized based on comprehensive 1D and 2D NMR spectroscopy and high-resolution mass spectrometry .

Chemical Reactions Analysis

The synthesis of saponins, including theasaponin, involves the preparation of aglycones and carbohydrate building blocks, assembly strategies, and protecting-group strategies . Theasaponin exhibits cytotoxic effects in cancer cells and not in normal cells at the same concentration .

Physical And Chemical Properties Analysis

Saponins, including theasaponin, are amphiphilic glycosides of steroids and triterpenes . They exhibit a wide range of biological and pharmacological properties and serve as major active principles in folk medicines .

科学研究应用

杀虫剂助剂和生物杀虫剂:茶籽皂苷显示出作为杀虫剂和生物杀虫剂的潜力。尽管其工业应用面临低纯度和高提取成本等挑战,但其环保特性正推动着增加的兴趣和政府支持。预计将带来显著的技术和经济效益 (Shen Lirong, 2010)。

胃保护作用:某些茶皂苷,如茶皂苷A2,表现出显著的胃保护特性,超过了常用药物奥美拉唑。这表明它们在治疗胃粘膜病变方面具有潜力 (T. Morikawa, Ning Li, A. Nagatomo, H. Matsuda, Xian Li, M. Yoshikawa, 2006)。

表面活性剂和阻燃剂:来自油茶的茶皂苷具有作为表面活性剂和阻燃剂的应用。其功能包括溶血、灭菌、杀虫、抗炎、镇痛、抗癌活性和促进植物生长。它被用于各个行业,包括建筑、纺织、生物杀虫剂和食品 (Z. Hao, Wang Chengzhang, Chen Hongxia, Gong Kun, 2009)。

抗血管生成和抗肥胖:茶皂苷E1(TSE1)表现出显著的抗血管生成和抗肥胖特性,有助于其作为癌症治疗的化疗药物的潜力。它抑制生长因子受体,导致特定细胞信号通路的抑制 (Jong-deog Kim, N. Chaudhary, H. Seo, Min-Yong Kim, T. Shin, 2014)。

抗肿瘤活性:从油茶中发现了具有强效抗肿瘤活性的新茶皂苷衍生物。它们通过特定的细胞途径触发凋亡,并显示出作为化疗药物的潜力 (Zelong Wu, X. Tan, Junqin Zhou, Jun Yuan, Guliang Yang, Ze Li, Hongxu Long, Yuhang Yi, Chenghao Lv, Chaoxi Zeng, Si Qin, 2022)。

抗菌效果:从油茶籽饼中提取的茶皂苷显示出对各种细菌,包括金黄色葡萄球菌和大肠杆菌的显著抗菌效果 (Cheng Wu-lin, 2012)。

提高大豆蛋白的起泡能力:添加茶皂苷可以显著提高大豆蛋白的起泡能力,这可能对食品加工和配方产生影响 (T. Tian, 2009)。

癌症化学预防:来自茶树皂苷的茶籽皂苷衍生物显示出作为癌症化学预防剂的潜力。它们的结构修饰增强了它们的生物活性,为自然癌症预防策略开辟了新途径 (Weihong Zhao, Ning Li, Xiangrong Zhang, Wenli Wang, Jiayuan Li, Yingying Si, 2015)。

作用机制

Theasaponin E1 (TSE1) has been found to induce apoptosis, arrest cell cycle, and inhibit angiogenesis activities against platinum-resistant ovarian cancer cells . It significantly induced OVCAR-3 cell apoptosis via the intrinsic and extrinsic apoptotic pathways . TSE1 treatment potently downregulated protein expression of the Notch ligands including Delta-like protein 4 (Dll4) and Jagged1, and reduced the protein level of the intracellular domain (NICD) of Notch1 .

安全和危害

属性

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(3S,4R,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-9-acetyloxy-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(Z)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H92O27/c1-10-24(2)49(76)86-46-47(79-25(3)63)59(23-62)27(17-54(46,4)5)26-11-12-32-55(6)15-14-34(56(7,22-61)31(55)13-16-57(32,8)58(26,9)18-33(59)66)81-53-45(85-52-44(36(68)29(65)21-78-52)84-50-39(71)35(67)28(64)20-77-50)42(41(73)43(83-53)48(74)75)82-51-40(72)38(70)37(69)30(19-60)80-51/h10-11,27-47,50-53,60-62,64-73H,12-23H2,1-9H3,(H,74,75)/b24-10-/t27-,28+,29-,30+,31+,32+,33+,34-,35-,36-,37-,38-,39+,40+,41-,42-,43-,44+,45+,46-,47-,50-,51-,52-,53+,55-,56-,57+,58+,59-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWPGKXYWPBQBPV-MWQJAWBESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(CO8)O)O)OC9C(C(C(CO9)O)O)O)C)CO)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@H]1[C@@H]([C@@]2([C@@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O)O[C@H]8[C@@H]([C@H]([C@H](CO8)O)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)C)C)[C@@H]2CC1(C)C)C)O)CO)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H92O27 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1233.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

11055-93-9 |

Source

|

| Record name | Theasaponine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011055939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-[(Z)-4-(4-phosphonooxyphenyl)hex-3-en-3-yl]phenyl] dihydrogen phosphate](/img/structure/B77480.png)

![5a,5b,11a,11b-Tetrahydrodibenzo[b,h]biphenylene-5,6,11,12-tetrone](/img/structure/B77481.png)